molecular formula C12H17ClO2 B7872847 (3-Chloro-4-(pentyloxy)phenyl)methanol

(3-Chloro-4-(pentyloxy)phenyl)methanol

Cat. No.: B7872847
M. Wt: 228.71 g/mol
InChI Key: YOMNPMQARMHMLT-UHFFFAOYSA-N
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Description

(3-Chloro-4-(pentyloxy)phenyl)methanol is a substituted phenylmethanol derivative featuring a chlorine atom at the 3-position, a pentyloxy group (a five-carbon alkyl ether) at the 4-position, and a hydroxymethyl group (-CH2OH) attached to the benzene ring. This compound is primarily used in synthetic organic chemistry as an intermediate for further derivatization, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(3-chloro-4-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2/c1-2-3-4-7-15-12-6-5-10(9-14)8-11(12)13/h5-6,8,14H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNPMQARMHMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(pentyloxy)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorophenol and 1-pentanol.

    Etherification: The 3-chlorophenol undergoes etherification with 1-pentanol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent like acetone or toluene at elevated temperatures.

    Formylation: The resulting 3-chloro-4-pentyloxyphenol is then subjected to formylation using formaldehyde and a catalyst such as zinc chloride to introduce the methanol group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-Chloro-4-(pentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products

    Oxidation: 3-Chloro-4-(pentyloxy)benzaldehyde or 3-Chloro-4-(pentyloxy)benzoic acid.

    Reduction: 3-Chloro-4-(pentyloxy)benzyl alcohol.

    Substitution: 3-Amino-4-(pentyloxy)phenylmethanol.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Chloro-4-(pentyloxy)phenyl)methanol serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its potential as an antimicrobial or anticancer agent is ongoing.

Medicine

In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry

In the materials science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (3-Chloro-4-(pentyloxy)phenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and pentyloxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic properties of (3-Chloro-4-(pentyloxy)phenyl)methanol with analogous compounds identified in the literature:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Notable Properties
This compound - C12H17ClO2 228.72 Pentyloxy, Hydroxymethyl - Lipophilic due to pentyloxy; electron-donating ether enhances ring activation
(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)methanol 1517278-52-2 C10H9ClN2O 208.64 Pyrazole, Hydroxymethyl - Heterocyclic pyrazole introduces hydrogen-bonding potential; reduced lipophilicity
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol 56456-48-5 C8H6ClF3O2 232.58 Trifluoromethoxy, Hydroxymethyl 0.78 Electron-withdrawing CF3O group deactivates ring; increases acidity of -CH2OH
4-Chloro-3-(hydroxymethyl)phenol 876299-47-7 C7H7ClO2 158.58 Hydroxyl, Hydroxymethyl 0.75 High polarity due to -OH; poor lipid solubility but enhanced aqueous solubility
[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methanol 1249088-63-8 C9H7ClFN3O 227.63 Triazole, Fluorine - Fluorine and triazole enhance metabolic stability; moderate logP
Key Observations:

Substituent Effects: Pentyloxy vs. Trifluoromethoxy: The pentyloxy group (C5H11O) is electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, the trifluoromethoxy group (CF3O) is strongly electron-withdrawing, deactivating the ring and increasing the acidity of adjacent functional groups like -CH2OH . Heterocyclic vs. Alkyl Substituents: Pyrazole () and triazole () substituents introduce nitrogen atoms, enabling hydrogen bonding and altering solubility profiles. These groups may enhance biological activity, as seen in antimicrobial azetidinone derivatives ().

Lipophilicity: The pentyloxy chain in the target compound significantly increases lipophilicity (logP ≈ 3.5 estimated), making it suitable for membrane penetration in drug design. Conversely, hydroxylated analogs like 4-Chloro-3-(hydroxymethyl)phenol exhibit higher aqueous solubility but lower bioavailability .

Physicochemical Properties

Property This compound (3-Chloro-4-(trifluoromethoxy)phenyl)methanol 4-Chloro-3-(hydroxymethyl)phenol
Boiling Point ~300°C (est.) ~280°C (est.) >250°C (decomposes)
Solubility in Water Low (<1 mg/mL) Very low (<0.5 mg/mL) Moderate (~10 mg/mL)
logP ~3.5 ~2.8 ~1.2
Notes:
  • The pentyloxy group’s hydrophobicity reduces water solubility but enhances compatibility with organic solvents like dichloromethane (used in –4 for quinoline syntheses).
  • Trifluoromethoxy derivatives exhibit lower logP due to polar fluorine atoms but retain sufficient lipophilicity for blood-brain barrier penetration .

Biological Activity

(3-Chloro-4-(pentyloxy)phenyl)methanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorinated phenyl ring substituted with a pentyloxy group and a hydroxymethyl group. This specific arrangement contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The chlorinated phenyl group may enhance binding affinity to specific receptors or enzymes, influencing various signaling pathways.
  • Hydrogen Bonding : The hydroxymethyl group can participate in hydrogen bonding, potentially affecting the compound's reactivity and interactions with biomolecules.
  • Membrane Permeability : The pentyloxy group increases the compound's lipophilicity, facilitating its ability to cross cellular membranes and interact with intracellular targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells.

CompoundCell LineIC50 (µM)Reference
This compoundA549 (lung carcinoma)12.5
Related derivativeMCF-7 (breast carcinoma)8.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it may possess activity against methicillin-resistant Staphylococcus aureus (MRSA).

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA32 µg/mL
E. coli64 µg/mL

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on A549 lung cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antimicrobial activity against MRSA strains, with an MIC comparable to traditional antibiotics. This finding highlights its potential as a lead compound in the development of new antimicrobial agents.

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